(Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
Brand Name: Vulcanchem
CAS No.: 503430-46-4
VCID: VC21420146
InChI: InChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)19-18-20(11-12-21)17(13-22-18)15-8-3-2-4-9-15/h2-10,13,21H,11-12H2,1H3
SMILES: CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO
Molecular Formula: C18H18N2OS
Molecular Weight: 310.4g/mol

(Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

CAS No.: 503430-46-4

Cat. No.: VC21420146

Molecular Formula: C18H18N2OS

Molecular Weight: 310.4g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol - 503430-46-4

Specification

CAS No. 503430-46-4
Molecular Formula C18H18N2OS
Molecular Weight 310.4g/mol
IUPAC Name 2-[2-(2-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol
Standard InChI InChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)19-18-20(11-12-21)17(13-22-18)15-8-3-2-4-9-15/h2-10,13,21H,11-12H2,1H3
Standard InChI Key RGLAGLUAFMMUPH-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO
Canonical SMILES CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO

Introduction

Chemical Identity and Structure

Structural Components

The molecular structure features several key components:

  • A thiazole core (five-membered heterocyclic ring containing sulfur and nitrogen)

  • A phenyl group at the 4-position of the thiazole ring

  • An o-tolylimino group (2-methylphenylimino) at the 2-position

  • A 2-hydroxyethyl substituent attached to the nitrogen at the 3-position

The "Z" designation in the name indicates a specific stereochemical arrangement around the imine double bond, which significantly influences the molecule's three-dimensional structure and its potential interactions with biological targets.

Physical and Chemical Properties

Molecular Characteristics

The compound's structural features are comprehensively represented through various chemical identifiers:

IdentifierValue
Standard InChIInChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)19-18-20(11-12-21)17(13-22-18)15-8-3-2-4-9-15/h2-10,13,21H,11-12H2,1H3
Standard InChIKeyRGLAGLUAFMMUPH-UHFFFAOYSA-N
SMILESCC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO
PubChem Compound829238

These identifiers uniquely define the compound's structure and allow for its precise chemical representation in databases and scientific literature.

Synthesis and Related Compounds

Related Compounds

Several structural analogs of (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol have been reported, providing context for understanding its properties:

  • (Z)-2-(4-(thiophen-2-yl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol (CAS No.: 905778-23-6) features a thiophen-2-yl group instead of a phenyl group at the 4-position of the thiazole ring.

  • (Z)-2-(4-(3-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol (CAS No.: 905764-10-5) contains a 3-nitrophenyl substituent at the 4-position and a p-tolylimino (4-methylphenylimino) group instead of o-tolylimino.

  • (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide (CAS No.: 474880-54-1) differs in having the methyl group in the meta position on the phenyl ring of the imino group.

  • 2-(4-Phenyl-1,3-thiazol-2-yl)ethanol (CAS No.: 696602-83-2) represents a simpler related structure without the imino group.

These structural variations highlight the versatility of the thiazole scaffold and provide a framework for understanding potential structure-activity relationships.

Analytical Characterization

Computational Analysis

The standard InChIKey (RGLAGLUAFMMUPH-UHFFFAOYSA-N) and other identifiers enable computational analysis of the compound's properties. Molecular modeling studies of similar thiazole derivatives have been used to predict:

  • Binding interactions with potential biological targets

  • Physicochemical properties relevant to drug development

  • Structure-activity relationships to guide further synthetic efforts

Such computational approaches could provide valuable insights for understanding the potential applications of (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol in various research contexts.

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